Cas no 925147-29-1 (1-(1-ethylpyrazol-4-yl)ethanone)

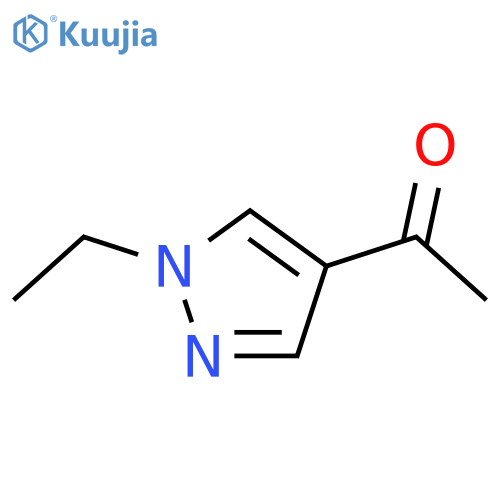

925147-29-1 structure

商品名:1-(1-ethylpyrazol-4-yl)ethanone

CAS番号:925147-29-1

MF:C7H10N2O

メガワット:138.167101383209

MDL:MFCD04967136

CID:1076260

1-(1-ethylpyrazol-4-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone

- 1-(1-ethylpyrazol-4-yl)ethanone

-

- MDL: MFCD04967136

- インチ: InChI=1S/C7H10N2O/c1-3-9-5-7(4-8-9)6(2)10/h4-5H,3H2,1-2H3

- InChIKey: XOFFHLYAOSZSIB-UHFFFAOYSA-N

- ほほえんだ: CCN1C=C(C=N1)C(=O)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

1-(1-ethylpyrazol-4-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB379730-1 g |

1-(1-Ethyl-1H-pyrazol-4-yl)ethanone; 95% |

925147-29-1 | 1g |

€163.60 | 2022-03-02 | ||

| TRC | E902408-50mg |

1-(1-ethyl-1H-pyrazol-4-yl)ethanone |

925147-29-1 | 50mg |

$161.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1007034-1G |

1-(1-ethylpyrazol-4-yl)ethanone |

925147-29-1 | 97% | 1g |

$200 | 2024-07-21 | |

| abcr | AB379730-5g |

1-(1-Ethyl-1H-pyrazol-4-yl)ethanone, 95%; . |

925147-29-1 | 95% | 5g |

€646.00 | 2024-07-24 | |

| Enamine | EN300-56316-0.05g |

1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one |

925147-29-1 | 95% | 0.05g |

$23.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029980-1g |

1-(1-Ethyl-1H-pyrazol-4-yl)ethanone |

925147-29-1 | 1g |

1640.0CNY | 2021-07-13 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029980-500mg |

1-(1-Ethyl-1H-pyrazol-4-yl)ethanone |

925147-29-1 | 500mg |

2047.0CNY | 2021-07-13 | ||

| Enamine | EN300-56316-1.0g |

1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one |

925147-29-1 | 95% | 1g |

$101.0 | 2023-05-03 | |

| Enamine | EN300-56316-5.0g |

1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one |

925147-29-1 | 95% | 5g |

$403.0 | 2023-05-03 | |

| abcr | AB379730-5 g |

1-(1-Ethyl-1H-pyrazol-4-yl)ethanone; 95% |

925147-29-1 | 5g |

€354.00 | 2022-03-02 |

1-(1-ethylpyrazol-4-yl)ethanone 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

925147-29-1 (1-(1-ethylpyrazol-4-yl)ethanone) 関連製品

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:925147-29-1)1-(1-ethylpyrazol-4-yl)ethanone

清らかである:99%

はかる:5.0g

価格 ($):380.0